molecular formula C20H17NO3 B12620729 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914383-86-1

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B12620729
CAS No.: 914383-86-1
M. Wt: 319.4 g/mol
InChI Key: CTRMPTDLHDNYPK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring and a dimethoxyphenyl group connected through a propenone linkage. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and phenyl derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated propyl chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)propane.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that chalcone derivatives, including 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, possess significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

A study investigated the effects of several chalcone derivatives on different cancer cell lines. Among them, this compound exhibited potent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis and cell cycle arrest at G2/M phase, leading to a reduction in cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G2/M phase

Antimicrobial Applications

Chalcones are recognized for their antimicrobial properties against a range of pathogens. The compound has been evaluated for its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a screening study, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of chalcones has been well-documented. The compound under discussion has shown promise in reducing inflammation markers in vitro.

Case Study: Inflammatory Response

In vitro studies indicated that treatment with this compound significantly lowered the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : By influencing apoptotic proteins such as Bcl-2 and caspases, it can promote programmed cell death in cancer cells.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl group can enhance binding affinity to various proteins. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-5-yl)prop-2-en-1-one

Comparison: Compared to its analogs, 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one exhibits unique properties due to the position of the quinoline ring. This positional difference can significantly influence the compound’s biological activity, binding affinity, and overall stability. The 4-quinolinyl derivative is often preferred for its enhanced interaction with biological targets and improved pharmacokinetic properties.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone class. Chalcones are characterized by their open-chain structure and are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activities of this specific chalcone derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety and methoxy groups on the phenyl ring, which enhance its solubility and reactivity. The general structure can be represented as follows:

C18H17NO3\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{3}

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC18H17NO3
Molecular Weight295.34 g/mol
Structural ClassChalcone
Key Functional GroupsMethoxy (-OCH3), Quinoline

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcones, including this compound. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Pathways : The compound promotes mitochondrial dysfunction leading to cell death.
  • Microtubule Interaction : Chalcones can disrupt microtubule dynamics, affecting cell division.
  • Cell Cycle Regulation : They modulate cell cycle checkpoints, inhibiting proliferation.

A study by Shukla et al. (2021) emphasized that electron-donating groups like methoxy enhance the cytotoxicity of chalcones against various cancer cell lines .

Antimicrobial Activity

Chalcones have also demonstrated significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit activity against a range of pathogens:

  • Bacterial Strains : Effective against E. coli, S. aureus, and B. cereus.
  • Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.

Anti-inflammatory Properties

Chalcones possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of methoxy groups significantly influences the biological activity of chalcones. Studies indicate that:

  • Electron-Donating Groups : Enhance solubility and reactivity.
  • Quinoline Moiety : Contributes to increased binding affinity with biological targets.

Table 2: Summary of SAR Findings

Compound StructureBiological Activity
This compoundAnticancer, Antimicrobial
1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-enoneVarying cytotoxicity based on substitution
1-(2-Hydroxyphenyl)-3-(quinolin-4-y)prop-2-enoneEnhanced hydrogen bonding interactions

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro assays demonstrated significant cytotoxic effects on human leukemia cells (HL-60), with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : A comparative study showed that derivatives exhibited MIC values ranging from 0.17 to 0.47 mg/mL against various bacterial strains, establishing a dose-dependent relationship .

Properties

CAS No.

914383-86-1

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-19-10-8-15(13-20(19)24-2)18(22)9-7-14-11-12-21-17-6-4-3-5-16(14)17/h3-13H,1-2H3

InChI Key

CTRMPTDLHDNYPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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